molecular formula C19H19FN2O2S B12762476 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane CAS No. 1456878-22-0

4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane

Cat. No.: B12762476
CAS No.: 1456878-22-0
M. Wt: 358.4 g/mol
InChI Key: JIGWWGDIEUWCOR-UHFFFAOYSA-N
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Description

3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide is a chemical compound known for its high binding affinity and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs). This compound has been synthesized for use in positron emission tomography (PET) imaging, particularly for imaging α7-nicotinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide involves multiple steps. The starting materials typically include dibenzothiophene derivatives and 1,4-diazabicyclo[3.2.2]nonane. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step may involve the use of fluorinating agents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling reactive chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiophene moiety.

    Reduction: Reduction reactions may target the nitrogen atoms in the diazabicyclo structure.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate

Properties

CAS No.

1456878-22-0

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2

InChI Key

JIGWWGDIEUWCOR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F

Origin of Product

United States

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